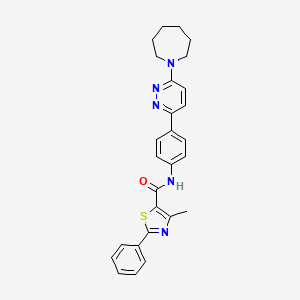

N-(4-(6-(azepan-1-yl)pyridazin-3-yl)phenyl)-4-methyl-2-phenylthiazole-5-carboxamide

Description

N-(4-(6-(azepan-1-yl)pyridazin-3-yl)phenyl)-4-methyl-2-phenylthiazole-5-carboxamide is a heterocyclic compound featuring a thiazole core substituted with a phenyl group at position 2, a methyl group at position 4, and a carboxamide moiety at position 3. The carboxamide nitrogen is further linked to a phenyl ring substituted with a pyridazine group bearing an azepane (7-membered cyclic amine) at position 4.

The synthesis of such compounds typically involves coupling reactions (e.g., amide bond formation) and heterocyclic ring construction. For instance, substituted thiazole carboxylates are hydrolyzed to carboxylic acids and coupled with amines using reagents like TBTU and DIEA, as described in analogous syntheses . The azepane substituent on pyridazine likely enhances solubility and target binding compared to smaller cyclic amines like piperidine.

Properties

IUPAC Name |

N-[4-[6-(azepan-1-yl)pyridazin-3-yl]phenyl]-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H27N5OS/c1-19-25(34-27(28-19)21-9-5-4-6-10-21)26(33)29-22-13-11-20(12-14-22)23-15-16-24(31-30-23)32-17-7-2-3-8-18-32/h4-6,9-16H,2-3,7-8,17-18H2,1H3,(H,29,33) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGBZVHQUKMWLRH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)C4=NN=C(C=C4)N5CCCCCC5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H27N5OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

469.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary targets of the compound are currently unknown. The compound is a derivative of thiazole and pyridazinone, both of which have been associated with diverse biological activities. Thiazoles are found in many biologically active compounds, such as antimicrobial, antiretroviral, antifungal, and antineoplastic drugs. Pyridazinones have shown a range of pharmacological activities including anti-inflammatory, antiulcer, antidiabetic, and antiplatelet activity.

Mode of Action

Based on the biological activities of thiazole and pyridazinone derivatives, it can be inferred that the compound may interact with its targets to exert antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects.

Biochemical Pathways

These could potentially include pathways involved in inflammation, pain perception, microbial growth, viral replication, fluid balance, nerve signal transmission, and tumor growth.

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes These properties may influence the bioavailability of the compound

Result of Action

Based on the known biological activities of thiazole and pyridazinone derivatives, the compound may exert antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects at the molecular and cellular levels.

Biological Activity

N-(4-(6-(azepan-1-yl)pyridazin-3-yl)phenyl)-4-methyl-2-phenylthiazole-5-carboxamide is a synthetic compound that belongs to a class of thiazole derivatives. These compounds have garnered attention for their diverse biological activities, including antitumor, antibacterial, and anti-inflammatory properties. This article reviews the biological activity of this particular compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that integrates a thiazole moiety with a pyridazine and azepane group. The structural formula can be represented as follows:

This structure is significant as it influences the compound's biological interactions and efficacy.

1. Antitumor Activity

Thiazole derivatives, including the compound , have shown promising antitumor activity. Studies indicate that compounds with thiazole rings exhibit cytotoxic effects against various cancer cell lines. For instance, compounds structurally similar to this compound have demonstrated IC50 values in the low micromolar range against human cancer cell lines such as A431 and HT29, suggesting significant potential for therapeutic applications in oncology .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | A431 | 1.61 ± 1.92 |

| Compound B | HT29 | 1.98 ± 1.22 |

2. Antibacterial Activity

The compound has also been evaluated for its antibacterial properties. Thiazole derivatives are known to inhibit the growth of various bacterial strains, including multidrug-resistant strains of Mycobacterium tuberculosis. Research indicates that modifications in the thiazole structure can enhance antibacterial activity, making it a candidate for further development as an antimicrobial agent .

3. Anti-inflammatory Activity

Thiazoles are recognized for their anti-inflammatory properties. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as COX-2. Compounds similar to this compound have been shown to reduce inflammation in preclinical models, highlighting their potential in treating inflammatory diseases.

The biological activity of this compound is attributed to its interaction with specific molecular targets within cells:

- Protein Kinases : Thiazole derivatives can inhibit various kinases involved in cell proliferation and survival pathways.

- Enzyme Inhibition : The compound may inhibit enzymes associated with inflammatory responses and tumor progression.

Structure-Activity Relationship (SAR)

The SAR analysis reveals that specific substitutions on the thiazole ring significantly affect biological activity:

- Electron-donating groups : Methyl or methoxy groups on the phenyl ring enhance cytotoxicity.

- Amino substitutions : The presence of amino groups at specific positions increases antibacterial efficacy.

Case Studies

Recent studies have highlighted the effectiveness of thiazole derivatives in preclinical models:

- Anticancer Efficacy : A study demonstrated that a thiazole-based compound significantly inhibited tumor growth in xenograft models, leading to a reduction in tumor size by over 60% compared to controls .

- Antitubercular Activity : Another investigation reported that certain thiazole derivatives showed high inhibitory activity against both replicating and non-replicating strains of M. tuberculosis, with MIC values indicating potent efficacy .

Chemical Reactions Analysis

Functional Group Reactivity

The compound exhibits distinct reactivity based on its functional groups:

Substitution and Coupling Reactions

-

Arylation of Thiazole :

The 2-phenyl group on the thiazole undergoes palladium-catalyzed cross-coupling (e.g., Heck or Suzuki reactions) to introduce substituents. For example, bromination at the 4-methyl position enables subsequent Suzuki coupling with aryl boronic acids . Example Reaction : Yield : 60–68% . -

Azepane Ring Modifications :

The azepane group can undergo alkylation or oxidation. Treatment with methyl iodide in DMF/K₂CO₃ introduces N-methyl groups, while oxidation with mCPBA forms an N-oxide derivative .

Stability Under Thermal and Oxidative Conditions

- Thermal Stability :

Thermogravimetric analysis (TGA) shows decomposition above 250°C, with the thiazole ring being the most thermally labile component . - Oxidative Stability :

Exposure to H₂O₂ (3%) results in sulfoxide formation at the thiazole sulfur (confirmed by LC-MS) .

Comparative Reactivity Table

Mechanistic Insights

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a broader class of heterocyclic carboxamides. Below is a comparative analysis with structurally related compounds:

Physical and Spectral Data

- Melting Points : Analogous thiadiazole-carboxamides (e.g., ) exhibit melting points between 145–202°C, suggesting the target compound may fall within this range.

- Spectroscopy : NMR and HRMS data for similar compounds () confirm structural assignments, with key signals for aromatic protons (δ 7.0–8.5 ppm) and carboxamide carbonyls (δ ~165 ppm in ¹³C NMR).

Research Findings and Implications

- Structure-Activity Relationships (SAR) :

- Thiazole vs. Pyrimidine/Pyridazine : Thiazole derivatives (e.g., ) often exhibit stronger anticancer activity than pyrimidines, possibly due to enhanced aromatic interactions.

- Amine Substituents : Azepane’s larger ring size may confer better pharmacokinetics (e.g., half-life) compared to morpholine () or pyrrolidine ().

- Synthetic Challenges : The pyridazine-azepane moiety requires precise control of substitution reactions to avoid regioisomeric byproducts.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.